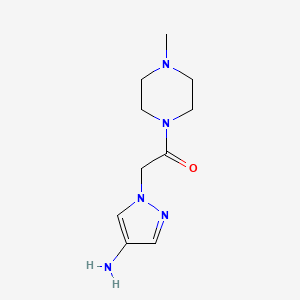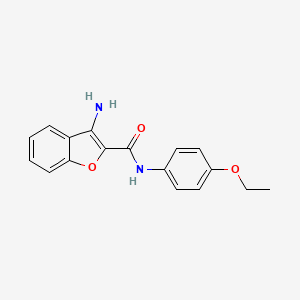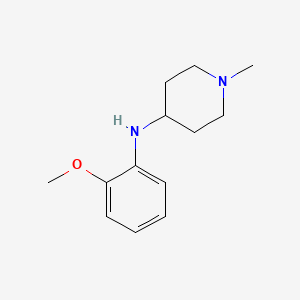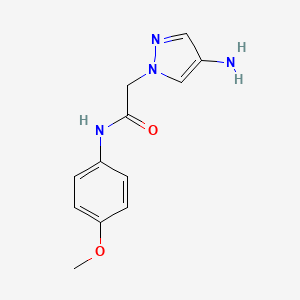
4-(aminomethyl)-N-cyclohexyl-N-methylaniline
Übersicht
Beschreibung
4-(Aminomethyl)-N-cyclohexyl-N-methylaniline is a chemical compound with the molecular formula C₁₄H₂₄N₂ It is characterized by the presence of an aminomethyl group attached to a cyclohexyl ring, which is further substituted with a methylaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline typically involves the following steps:
Amination Reaction: The starting material, cyclohexanone, undergoes reductive amination with aniline and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
N-Methylation: The resulting cyclohexylamine derivative is then N-methylated using methyl iodide in the presence of a base such as triethylamine.
Aminomethylation: Finally, the N-methylated cyclohexylamine is subjected to aminomethylation using formaldehyde and ammonium chloride to introduce the aminomethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Aminomethyl)-N-cyclohexyl-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield cyclohexanone derivatives.
Reduction Products: Reduction can produce cyclohexylamine derivatives.
Substitution Products: Substitution reactions can lead to the formation of various alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-N-cyclohexyl-N-methylaniline has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can serve as a building block for the development of bioactive compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-(aminomethyl)-N-cyclohexyl-N-methylaniline exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary based on the intended use and the specific biological system.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)pyridine: This compound has a similar structure but differs in the presence of a pyridine ring instead of a cyclohexyl ring.
4-(Aminomethyl)benzoic acid: Another related compound with an aminomethyl group attached to a benzoic acid moiety.
Uniqueness: 4-(Aminomethyl)-N-cyclohexyl-N-methylaniline is unique due to its combination of cyclohexyl and methylaniline groups, which confer distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(13-5-3-2-4-6-13)14-9-7-12(11-15)8-10-14/h7-10,13H,2-6,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQVJAAHBBROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















